1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride
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Overview
Description
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Pyridin-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain a piperidine ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring, such as pyridine-2-sulfonyl chloride, share structural similarities.
Uniqueness
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of a piperidine ring with a pyridin-2-ylsulfonyl group and an amine group at the 3-position. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyridin-2-ylsulfonylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-9-4-3-7-13(8-9)16(14,15)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSDTOTVYMTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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